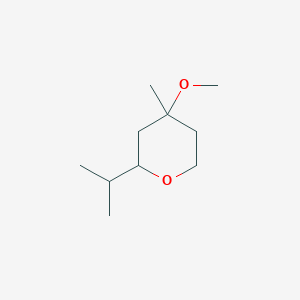

4-Methoxy-4-methyl-2-propan-2-yloxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-4-methyl-2-propan-2-yloxane is an organic compound with the molecular formula C7H14O2 It is a cyclic ether with a methoxy group and a methyl group attached to the same carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-2-propan-2-yloxane can be achieved through several methods. One common approach involves the reaction of 4-methoxy-4-methyl-2-pentanol with an acid catalyst to induce cyclization, forming the oxane ring. The reaction typically requires mild temperatures and can be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems can enhance the efficiency of the cyclization process, reducing the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-4-methyl-2-propan-2-yloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Industrial Applications

Solvent in Chemical Processes

4-Methoxy-4-methyl-2-propan-2-yloxane is utilized as a solvent in various chemical reactions, particularly in organic synthesis. Its solvent properties facilitate the dissolution of different reactants, enhancing reaction rates and yields.

Case Study: Solvent Efficacy

In a study examining the efficacy of various solvents in organic reactions, this compound demonstrated superior solubility for polar and non-polar compounds, making it an ideal choice for reactions requiring a versatile solvent environment .

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that lead to the development of active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antiviral Agents

Research indicated that derivatives of this compound were synthesized to create antiviral agents. The modifications led to compounds with enhanced efficacy against viral infections, showcasing the compound's potential in drug development .

Research Applications

Chemical Research and Development

In chemical research, this compound is employed in the development of new materials and chemical processes. Its properties are studied to understand its behavior under various conditions.

Case Study: Material Science

A recent study focused on the use of this compound in developing novel polymeric materials. The research highlighted its role in enhancing the mechanical properties of polymers when used as a plasticizer, indicating its potential in material science applications .

Mecanismo De Acción

The mechanism by which 4-Methoxy-4-methyl-2-propan-2-yloxane exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-4-methyl-2-pentanol: A structurally similar compound with a hydroxyl group instead of an oxane ring.

4-Methoxy-4-methyl-2-pentanone: Another related compound with a ketone functional group.

Uniqueness

4-Methoxy-4-methyl-2-propan-2-yloxane is unique due to its cyclic ether structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.

Actividad Biológica

4-Methoxy-4-methyl-2-propan-2-yloxane, also known by its CAS number 133637-26-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound encompasses a range of effects, including antimicrobial, anti-inflammatory, and antioxidant properties. These activities make it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for these activities suggest potent efficacy against resistant strains .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in vitro. Studies have indicated that it can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in cultured cells. This suggests a mechanism by which the compound may alleviate symptoms associated with inflammatory diseases.

Antioxidant Activity

This compound possesses antioxidant properties, which are crucial for neutralizing free radicals in biological systems. This activity is beneficial in preventing oxidative stress-related damage, which is implicated in various chronic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other pathogens | |

| Anti-inflammatory | Reduced cytokine levels in cell cultures | |

| Antioxidant | Neutralizes free radicals |

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of this compound, researchers evaluated its effects against various bacterial strains. The compound exhibited an MIC of 0.125 µg/mL against MRSA, showcasing its potential as a therapeutic agent for treating resistant infections .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good bioavailability due to its volatile nature. Rapid absorption and distribution within biological systems have been observed, which may enhance its therapeutic effectiveness. Safety assessments indicate that at recommended dosages, the compound exhibits low toxicity; however, further studies are warranted to fully understand its safety profile in long-term use.

Propiedades

IUPAC Name |

4-methoxy-4-methyl-2-propan-2-yloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8(2)9-7-10(3,11-4)5-6-12-9/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJDAIHCJHFTTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CCO1)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.